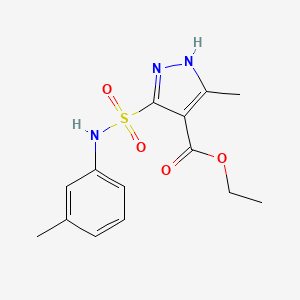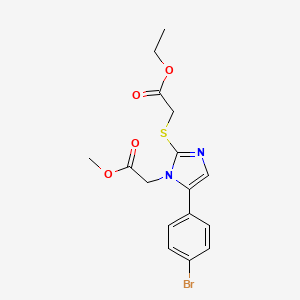
ethyl 2-((5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazol-2-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “ethyl 2-((5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazol-2-yl)thio)acetate” appears to be a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonbonding pairs of electrons. These rings are present in many important biological compounds, such as histidine and the B-vitamin biotin.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring, the introduction of the bromophenyl group, and the formation of the ester linkage. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups: an imidazole ring, a bromophenyl group, a thioester group, and an ethyl ester group. These groups would likely confer distinct chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom on the phenyl ring could be reactive in certain conditions, acting as a good leaving group. The ester groups might also undergo hydrolysis under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups and a bromine atom could influence its solubility, boiling point, melting point, and other physical properties.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
Compounds with similar structures, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some of these compounds showed excellent antibacterial and antifungal properties, along with significant antioxidant potential, suggesting possible applications of related compounds in developing antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Antimicrobial Activity of Fused Derivatives
The reactivity of certain carbonyl methylene thiazol-4-one derivatives towards various reagents resulted in the synthesis of compounds with potential antimicrobial activities against bacterial and fungal isolates. This indicates the potential use of structurally related compounds in the development of new antimicrobial agents (Wardkhan et al., 2008).
Pharmacological Activities
Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates have been synthesized and screened for their anti-inflammatory, analgesic, and antioxidant activities. Compounds with halogen substitution exhibited good anti-inflammatory and analgesic activities, while others showed notable antioxidant activity, indicating the potential pharmacological applications of related compounds (Attimarad et al., 2017).
Reactivity and Spectroscopic Characterization
The reactivity and specific spectroscopic properties of newly synthesized imidazole derivatives, such as 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, have been investigated. This research highlights the potential of these compounds in various applications, including their interaction with proteins, based on molecular docking studies (Hossain et al., 2018).
Safety And Hazards
Without specific safety data, it’s difficult to comment on the potential hazards of this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Direcciones Futuras
The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or other areas of research.
Propiedades
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-(2-ethoxy-2-oxoethyl)sulfanylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-3-23-15(21)10-24-16-18-8-13(19(16)9-14(20)22-2)11-4-6-12(17)7-5-11/h4-8H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDUEJQKFZALPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1CC(=O)OC)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazol-2-yl)thio)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

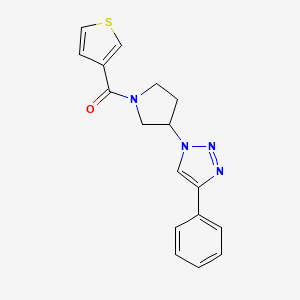
![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2659750.png)
![(2E)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2659751.png)
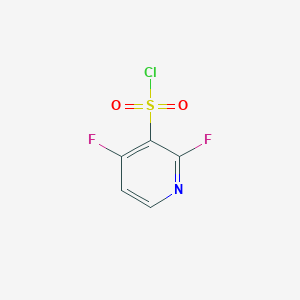
![7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2659753.png)
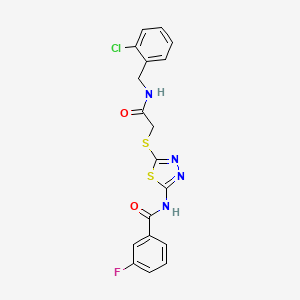
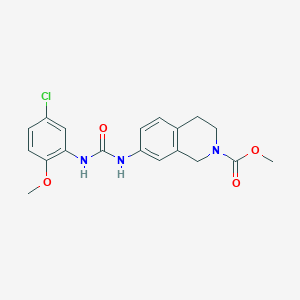
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)
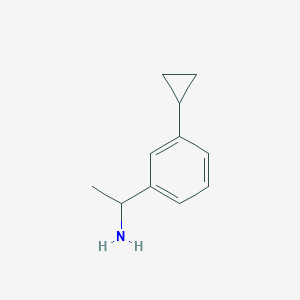
![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)
![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)
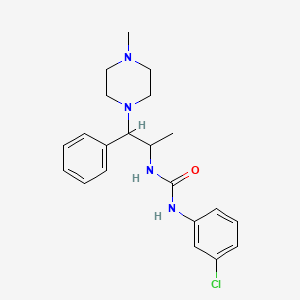
![2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane](/img/structure/B2659767.png)
